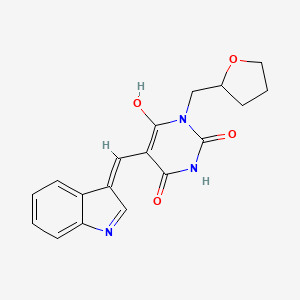

![molecular formula C19H21N7O3S B5973736 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)

2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol” is a derivative of tetrazole . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are known for their good to excellent yields and eco-friendly synthesis approaches .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol, focusing on six unique applications:

Pharmaceutical Applications

2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol: has shown potential in pharmaceutical research due to its unique structural properties. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design. This compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent .

Chemical Synthesis

In chemical synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. The tetrazole moiety is particularly useful in click chemistry, a method known for its efficiency and selectivity in forming covalent bonds . This makes it a valuable tool in the synthesis of various organic compounds.

Material Science

The unique electronic properties of the tetrazole ring in 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol make it a candidate for material science applications. It can be used in the development of new materials with specific electronic or optical properties, potentially useful in the creation of sensors or other electronic devices .

Bioconjugation

This compound can be utilized in bioconjugation techniques, where it can be attached to biomolecules to study their interactions and functions. The tetrazole ring’s ability to form stable bonds with various functional groups makes it ideal for creating bioconjugates for research in molecular biology and biochemistry .

Explosive Materials

Tetrazole derivatives are known for their high nitrogen content and energetic properties. 2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol could be explored for its potential use in the development of new explosive materials. Its stability and energy release characteristics make it a candidate for military and industrial applications .

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand, forming complexes with various metal ions. These complexes can be studied for their catalytic properties or used in the development of new materials with specific magnetic or electronic properties .

作用机制

Target of Action

Tetrazole derivatives, which are part of this compound, play a very important role in medicinal and pharmaceutical applications . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .

Mode of Action

Tetrazoles are known to interact with various functional groups in the development of biologically active substances . They can form both aliphatic and aromatic heterocyclic compounds . The presence of free N-H causes the acidic nature of tetrazoles .

Biochemical Pathways

Tetrazoles are known to exhibit multiple reactivity . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that they may have unique pharmacokinetic properties.

Result of Action

Tetrazoles are known to be resistant to biological degradation , which could potentially result in prolonged effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to exhibit excellent thermal stabilities . They are also insensitive to impact, friction, and electrostatic discharge , suggesting that they can maintain their stability and efficacy under various environmental conditions.

属性

IUPAC Name |

2-[4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3S/c27-13-12-23-8-10-24(11-9-23)16-6-7-17(26(28)29)18(14-16)30-19-20-21-22-25(19)15-4-2-1-3-5-15/h1-7,14,27H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBRSZQAIKPQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}piperazin-1-yl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

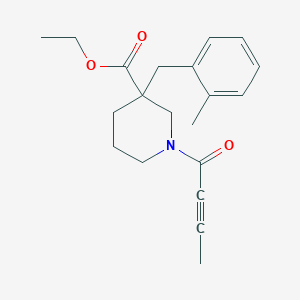

![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)

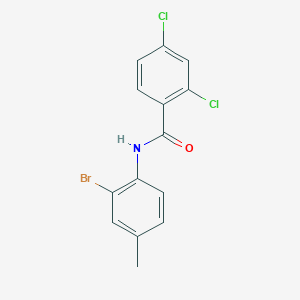

![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)

![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)

![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)

![[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)

![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)

![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)

![2-[benzyl(1-naphthylmethyl)amino]ethanol](/img/structure/B5973746.png)

![4-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5973751.png)